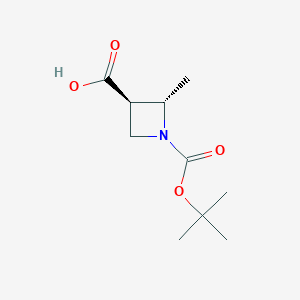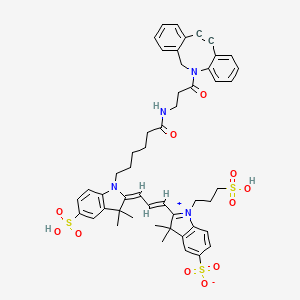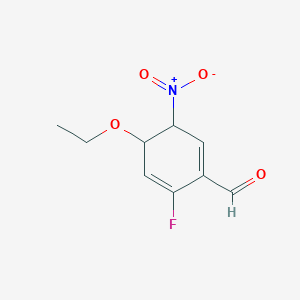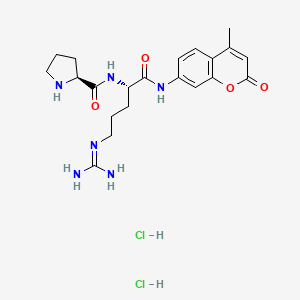
H-L-Ser(Propargyl)-OH*HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-L-Ser(Propargyl)-OH*HCl, also known as propargyl-serine hydrochloride, is an amino acid derivative that has been studied for its potential applications in scientific research. It is a chiral compound, and its structure is composed of a propargyl group linked to a serine residue. Propargyl-serine hydrochloride has been shown to be a useful tool for synthetic organic chemistry, as well as for biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of H-L-Ser(Propargyl)-OH*HClrine hydrochloride is not fully understood. However, it has been suggested that the propargyl group of the molecule binds to the serine residue, forming a stable bond. This bond then acts as a catalyst for the formation of various compounds, such as peptides, nucleic acids, and small molecules.
Biochemical and Physiological Effects
Propargyl-serine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine and is important for the regulation of neurotransmission. In addition, it has been shown to increase the production of nitric oxide, which is involved in the regulation of cell growth and differentiation. It has also been shown to affect the levels of serotonin, a neurotransmitter involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
Propargyl-serine hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and can be synthesized easily. In addition, it is a chiral compound, meaning that it can be used to synthesize compounds with specific stereochemical properties. However, it does have some limitations. It is a relatively unstable compound, and its reactivity can vary depending on the pH and temperature of the reaction.
Zukünftige Richtungen
Propargyl-serine hydrochloride has a number of potential applications in scientific research. It could be used to synthesize peptides and proteins with specific stereochemical properties, as well as to study the structure and function of proteins. In addition, it could be used to study the biochemical and physiological effects of various compounds, and to develop new drugs and therapies. Finally, it could be used to study the mechanism of action of various enzymes and other biological molecules.
Synthesemethoden
Propargyl-serine hydrochloride can be synthesized through a two-step synthesis process. The first step involves the reaction of propargyl alcohol with a serine residue in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction forms a H-L-Ser(Propargyl)-OH*HClrine intermediate, which is then reacted with hydrochloric acid to produce H-L-Ser(Propargyl)-OH*HClrine hydrochloride.
Wissenschaftliche Forschungsanwendungen
Propargyl-serine hydrochloride has been studied for its potential applications in scientific research. It has been used as a chiral building block in the synthesis of various compounds, including peptides, nucleic acids, and small molecules. In addition, it has been used as a reagent in the synthesis of peptides and proteins, and as a substrate for the enzymatic synthesis of peptides. It has also been used as a reagent in the synthesis of small molecules and as a catalyst in the synthesis of polymers materials.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-prop-2-ynoxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c1-2-3-10-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGTBHNDWZTLL-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Ser(Propargyl)-OH*HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)

![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6292484.png)









![Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292560.png)
